2-Amino-4H-1,3-benzoxathiin-4-OL
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Overview
Description
2-Amino-4H-1,3-benzoxathiin-4-OL is a small molecule with the chemical formula C8H9NO2S. . The compound features a benzoxathiin ring system, which is a heterocyclic structure containing both oxygen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4H-1,3-benzoxathiin-4-OL typically involves the reaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with various reagents. One common method is the three-component interaction of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, malononitrile, and cyclic carbonyls. This reaction is carried out under moderate to high yields . The reaction conditions often involve the use of catalysts such as ammonium acetate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H-1,3-benzoxathiin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzoxathiin ring system.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 2-Amino-4H-1,3-benzoxathiin-4-OL is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
2-Amino-4H-1,3-benzoxathiin-4-OL can be compared with other similar compounds, such as:
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: This compound shares a similar benzoxathiin ring system but lacks the amino group.
2-Amino-4H-pyrans: These compounds have a similar amino group but differ in their ring structure.
The uniqueness of this compound lies in its combination of the benzoxathiin ring system with an amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4H-1,3-benzoxathiin-4-ol |
InChI |
InChI=1S/C8H9NO2S/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4,7-8,10H,9H2/t7-,8+/m1/s1 |
InChI Key |
DVFUKUONLVBBEH-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H](S[C@H](O2)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(SC(O2)N)O |
Origin of Product |
United States |
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